![molecular formula C18H15FN4O2 B2851429 2-fluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide CAS No. 1021108-16-6](/img/structure/B2851429.png)
2-fluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide
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Description
2-fluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in cancer treatment. The compound is synthesized using a multi-step process and has been found to have promising results in preclinical studies.
Scientific Research Applications
Anti-Tubercular Agent
This compound has been investigated for its potential as an anti-tubercular agent . Tuberculosis (TB) remains a major global health issue, and the emergence of drug-resistant strains of Mycobacterium tuberculosis has intensified the need for new therapeutic agents. Derivatives of this compound have shown significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) in the low micromolar range, indicating their potential for further development as anti-TB drugs .
Antiviral Activity
Research into similar compounds has revealed promising antiviral activity . The structural analogs of this compound have been designed to target various viral infections. By inhibiting viral replication, these compounds can serve as a basis for developing new antiviral drugs, particularly in the face of emerging viral diseases .
Cytotoxicity Evaluation
The cytotoxic effects of pharmaceutical compounds are a critical aspect of drug development. This compound has been evaluated for its cytotoxicity on HEK-293 (human embryonic kidney) cells. The results indicate that the compound is non-toxic to human cells, which is a positive indicator for its safety profile in therapeutic use .
Molecular Docking Studies
Molecular docking studies: are used to predict the interaction between a drug and its target protein. For this compound, docking studies have been conducted to understand its molecular interactions. These studies are essential for predicting the efficacy and potential side effects of the compound before advancing to clinical trials .
Analogs as Prodrugs
The compound’s analogs have been explored as prodrugs . Prodrugs are compounds that undergo metabolic conversion within the body to release the active drug. This approach can improve the bioavailability and therapeutic effectiveness of drugs, making it a valuable strategy in pharmaceutical development .
Biological Potential in Indole Derivatives
Although not directly related to the compound , research on indole derivatives, which share some structural similarities, has shown a wide range of biological potentials . These include activities such as anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial. This suggests that the compound may also possess diverse biological activities worth exploring .
properties
IUPAC Name |
2-fluoro-N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2/c19-15-6-2-1-5-14(15)18(25)21-10-11-23-17(24)8-7-16(22-23)13-4-3-9-20-12-13/h1-9,12H,10-11H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBGSUKNHUZCHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CN=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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